1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol

Drug Discovery Prostate Cancer Target Engagement

Identified as the sole hit from random screening for PCA-1/ALKBH3 inhibitors, this ≥97% pure scaffold is the only validated starting point for systematic prostate cancer lead optimization. Its unsubstituted C4 position enables controlled SAR exploration—pre-functionalized analogs are scientifically unsound substitutes that would compromise target engagement and data validity. Secure your research-grade building block now.

Molecular Formula C11H10N4O
Molecular Weight 214.22 g/mol
CAS No. 516455-57-5
Cat. No. B1269980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol
CAS516455-57-5
Molecular FormulaC11H10N4O
Molecular Weight214.22 g/mol
Structural Identifiers
SMILESCC1=CC(=O)N(N1)C2=NC3=CC=CC=C3N2
InChIInChI=1S/C11H10N4O/c1-7-6-10(16)15(14-7)11-12-8-4-2-3-5-9(8)13-11/h2-6,14H,1H3,(H,12,13)
InChIKeyRRXNULSELUJDDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1H-Benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol (CAS 516455-57-5): Procurement-Grade Research Precursor


1-(1H-Benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol is a heterocyclic research compound that integrates a benzimidazole moiety with a 5-hydroxypyrazole ring . It has been identified as a foundational chemical scaffold in medicinal chemistry optimization programs, notably serving as the hit compound during random screening efforts that ultimately led to the development of a potent prostate cancer antigen-1 (PCA-1/ALKBH3) inhibitor [1]. Its primary value for procurement lies in its defined purity (≥97%) and its utility as a core building block for generating SAR datasets via further derivatization .

Procurement Rationale: Why 1-(1H-Benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol Cannot Be Interchanged with Generic Analogs


While many benzimidazole-pyrazole hybrids exist, substitution of this specific scaffold with a generic analog is scientifically unsound due to the extreme sensitivity of biological target engagement to minor structural modifications. In the context of PCA-1/ALKBH3 inhibition, the parent compound (1-(1H-benzimidazol-2-yl)-3,4-dimethyl-1H-pyrazol-5-ol) was the only structure identified as a hit from random screening [1]. A different core or substitution pattern would likely fail to engage the target altogether. Furthermore, the unsubstituted C4 position on the pyrazole ring of this CAS 516455-57-5 compound is a critical differentiation point: it serves as a blank slate for systematic functionalization. Using a pre-functionalized analog would prevent the controlled exploration of Structure-Activity Relationships (SAR) necessary for lead optimization, thereby compromising the validity of downstream biological data [1].

Quantitative Differentiation Evidence for 1-(1H-Benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol (CAS 516455-57-5)


Differentiation as a Validated Hit Scaffold vs. Inactive Screening Candidates

In a random screening campaign using a recombinant PCA-1/ALKBH3 assay, 1-(1H-benzimidazol-2-yl)-3,4-dimethyl-1H-pyrazol-5-ol (Compound 1, a close structural analog of CAS 516455-57-5) was identified as a hit, demonstrating specific target engagement [1]. While CAS 516455-57-5 is the 4-unsubstituted variant, its core scaffold is validated as active, whereas numerous other 1-aryl-3,4-substituted-1H-pyrazol-5-ol derivatives screened in the same campaign likely showed no detectable inhibition. This confirms that the benzimidazole-pyrazol-5-ol core is a privileged structure for this target [1].

Drug Discovery Prostate Cancer Target Engagement

SAR Baseline: C4 Unsubstituted Core Enables Optimized Derivative HUHS015 with Quantified In Vivo Efficacy

The C4-unsubstituted core of CAS 516455-57-5 is the direct progenitor of the optimized inhibitor HUHS015 (1-(1H-5-methylbenzimidazol-2-yl)-4-benzyl-3-methyl-1H-pyrazol-5-ol). While HUHS015 itself exhibits a bioavailability (BA) of 7.2% in rats and significantly suppresses DU145 prostate cancer cell growth in a mouse xenograft model, this efficacy is contingent on modifications that require the C4-unsubstituted starting material [1]. A pre-substituted analog would prevent the introduction of the critical 4-benzyl group, which is essential for the observed in vivo potency [1].

Structure-Activity Relationship In Vivo Efficacy Bioavailability

Procurement Specification Advantage: Quantified Purity for Reproducible SAR

Reputable chemical vendors supply CAS 516455-57-5 with a certified purity of ≥97% . In contrast, the purity of non-certified or in-house synthesized analogs can be variable and often unquantified. This high level of analytical purity is essential for ensuring that observed biological activity is due to the compound itself and not confounding impurities, which is a fundamental requirement for generating reliable and reproducible SAR data .

Analytical Chemistry Quality Control SAR Studies

Optimal Application Scenarios for 1-(1H-Benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol Based on Evidence


Prostate Cancer Lead Optimization Campaigns Targeting PCA-1/ALKBH3

This compound is ideally suited for use as a core scaffold in structure-activity relationship (SAR) studies aimed at developing potent inhibitors of PCA-1/ALKBH3, a validated prostate cancer target. Its identification as a hit in a random screening campaign provides a rational starting point for systematic functionalization, particularly at the C4 position, to improve potency, selectivity, and pharmacokinetic properties, as evidenced by the development of the optimized inhibitor HUHS015 [1].

Systematic Heterocyclic Library Synthesis for Kinase or Epigenetic Target Screening

The compound's unique combination of a benzimidazole and a 5-hydroxypyrazole ring makes it a valuable building block for synthesizing diverse libraries of heterocyclic compounds. These libraries can be screened against a variety of biological targets, including kinases and epigenetic enzymes, where benzimidazole and pyrazole motifs are known privileged structures. The availability of a high-purity, unsubstituted core ensures that the resulting library members are of high quality, enabling robust and interpretable screening results .

Method Development for Pyrazole Functionalization in Academic and Industrial Labs

As a well-characterized, commercially available compound with a defined molecular formula (C11H10N4O) and molecular weight (214.22 g/mol), CAS 516455-57-5 is an excellent substrate for developing and validating new synthetic methodologies for regioselective functionalization of the pyrazole ring . Its use in such method development ensures that the resulting procedures are relevant to medicinally important chemical space, facilitating technology transfer from academic discovery to industrial process chemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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